Physical and chemical properties of 2-Cyclopropyl-3-methylaniline
Physical and chemical properties of 2-Cyclopropyl-3-methylaniline
An In-depth Technical Guide to 2-Cyclopropyl-3-methylaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopropyl-3-methylaniline (CAS No. 2751959-01-8), a substituted aniline of increasing interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes known structural information with predictive analysis based on established chemical principles and comparative data from closely related analogues. We will explore its physicochemical properties, the strategic importance of its cyclopropyl moiety in drug design, postulated synthetic pathways, expected spectroscopic signatures, and essential safety protocols. The aim is to furnish researchers and drug development professionals with a foundational understanding of this molecule, thereby enabling its effective utilization as a chemical building block.
Molecular Structure and Physicochemical Properties
2-Cyclopropyl-3-methylaniline is an aromatic amine characterized by a cyclopropyl group at the 2-position and a methyl group at the 3-position of the aniline ring. This specific substitution pattern distinguishes it from other isomers and is critical to its unique chemical behavior and potential biological activity.
Core Structural Information
The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Cyclopropyl-3-methylaniline | - |
| CAS Number | 2751959-01-8 | [1] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| SMILES | NC1=CC=CC(C)=C1C2CC2 | [1] |
Isomeric Context
The precise placement of the cyclopropyl and methyl groups significantly influences the molecule's steric and electronic properties. It is crucial to distinguish 2-Cyclopropyl-3-methylaniline from its isomers, such as 4-Cyclopropyl-3-methylaniline, as they will exhibit different reactivity, binding affinities, and metabolic profiles.
Caption: A postulated synthetic workflow for 2-Cyclopropyl-3-methylaniline.
Experimental Protocol (General Methodology)
Step 1: Palladium-Catalyzed Cross-Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methylnitrobenzene, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., a phosphine ligand like SPhos or XPhos).
-
Add a base (e.g., K₂CO₃ or K₃PO₄) and the coupling partner, cyclopropylboronic acid.
-
Add a degassed solvent system (e.g., toluene/water or dioxane).
-
Heat the reaction mixture (typically 80-110 °C) with stirring for several hours until starting material is consumed (monitored by TLC or GC-MS).
-
Cool the mixture, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude intermediate (2-Cyclopropyl-3-methylnitrobenzene) by column chromatography.
Step 2: Nitro Group Reduction
-
Dissolve the purified intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a reducing agent. For catalytic hydrogenation, add a catalyst like 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (from a balloon or a Parr shaker).
-
Alternatively, for chemical reduction, use a reagent like tin(II) chloride (SnCl₂) in a solvent like ethanol or concentrated HCl.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
If using a catalyst, filter the reaction mixture through Celite to remove it.
-
Neutralize the reaction mixture if acid was used, and perform an aqueous workup.
-
Extract the final product, 2-Cyclopropyl-3-methylaniline, with an organic solvent, dry the organic layer, and concentrate to yield the final product. Further purification can be done via chromatography or distillation if necessary.
Spectroscopic Characterization (Expected Signatures)
While specific spectra for this compound are proprietary to chemical suppliers,[1] its structure allows for the prediction of key spectroscopic features essential for its identification.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expect signals in the range of δ 6.5-7.5 ppm. The protons on the benzene ring will show coupling patterns (doublets, triplets) influenced by their neighbors.
-
Amine Protons (-NH₂): A broad singlet typically appearing between δ 3.5-4.5 ppm, the position of which is concentration and solvent-dependent.
-
Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.
-
Cyclopropyl Protons (-CH- and -CH₂-): Characteristic upfield signals, typically between δ 0.5-1.5 ppm. These protons will show complex splitting patterns (multiplets) due to geminal and vicinal coupling.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals will appear in the δ 110-150 ppm region. The carbon attached to the nitrogen (C-N) will be the most downfield.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.
-
Cyclopropyl Carbons: Upfield signals, typically between δ 5-20 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A primary amine will show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). [2] * C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals for the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): One or more bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
N-H Bend: A band around 1590-1650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 147.
-
Fragmentation: Common fragmentation patterns for anilines include the loss of H• or HCN. The benzylic position adjacent to the cyclopropyl ring could also be a site of fragmentation.
-
Safety and Handling
No specific Safety Data Sheet (SDS) is publicly available for 2-Cyclopropyl-3-methylaniline. Therefore, handling precautions must be based on the hazardous properties of the aniline chemical class. Substituted anilines are generally considered toxic and hazardous. [3][4]
-
Hazard Statements (Inferred):
-
H302: Harmful if swallowed. [3] * H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * May cause respiratory irritation. [3] * Suspected of causing genetic defects and/or cancer with prolonged exposure (class-dependent).
-
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5] * Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [3] * Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure. [3] * Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling. [5] * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids. [6]
-
Conclusion
2-Cyclopropyl-3-methylaniline is a structurally distinct chemical intermediate with significant potential, particularly in the field of drug discovery. Its value is derived from the strategic inclusion of a cyclopropyl moiety, which can confer advantageous pharmacokinetic and pharmacodynamic properties. While a full experimental profile of this specific isomer is not yet in the public domain, this guide provides a robust, scientifically-grounded framework for its properties, synthesis, and handling based on established chemical principles and data from analogous compounds. It is imperative that any practical application of this molecule be preceded by experimental validation of its properties and a thorough risk assessment.
